
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isonicotinic acid, which is a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dichloroisonicotinic acid and methylhydrazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
Scientific Research Applications
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide involves its interaction with specific molecular targets. In plants, it induces systemic resistance by activating defense-related enzymes such as chitinase . In microbial systems, it may inhibit the synthesis of essential cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
2,6-dichloroisonicotinic acid: Used as a plant resistance inducer.
Nicotinic acid derivatives: Various derivatives with different biological activities.
Uniqueness
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is unique due to its dual role in both plant protection and potential antimicrobial applications. Its specific structure allows it to interact with different biological systems, making it a versatile compound in scientific research.
Properties
CAS No. |
57803-52-8 |
|---|---|
Molecular Formula |
C7H7Cl2N3O |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,6-dichloro-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3 |
InChI Key |
LBIXEEKFDDQZKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




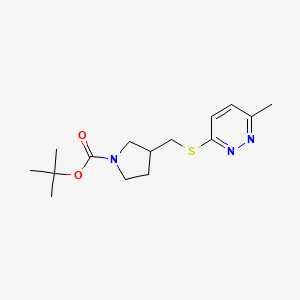
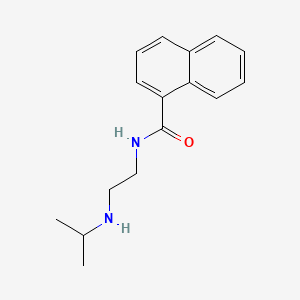
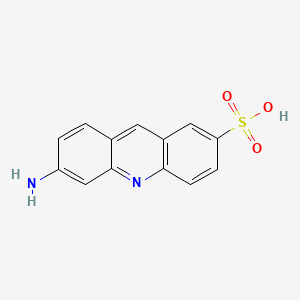
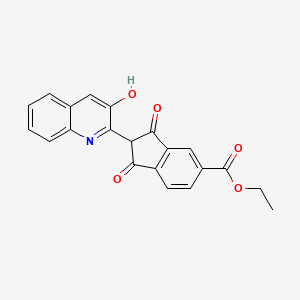


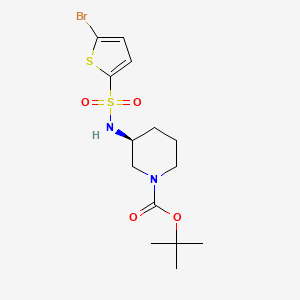
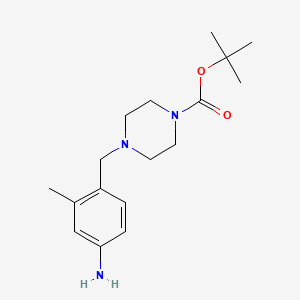
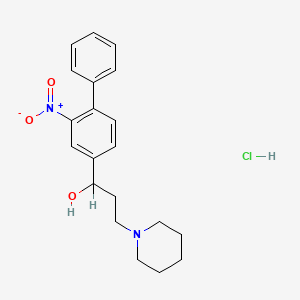

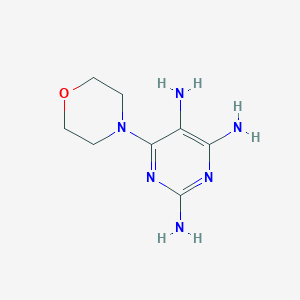
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
